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Compound of Interest

Compound Name:
(R)-3,3-Difluoro-

cyclopentanemethanol

Cat. No.: B1404973 Get Quote

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead

compounds is a cornerstone of medicinal chemistry.[1][2] Among the various fluorinated motifs,

the gem-difluoromethylene (CF2) group has emerged as a particularly valuable functional

group. This is due to its unique combination of electronic and steric properties that can

profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The CF2

group serves as a lipophilic bioisostere of a carbonyl group, ether oxygen, or other polar

functionalities, allowing chemists to modulate properties like metabolic stability, membrane

permeability, and binding affinity without drastically altering the molecular conformation.[1][3]

(R)-3,3-Difluoro-cyclopentanemethanol is a chiral building block that leverages these

advantages within a conformationally restricted cyclopentyl scaffold. The cyclopentane ring is a

prevalent motif in numerous successful drugs, and its rigidity can reduce the entropic penalty

upon binding to a biological target, leading to enhanced potency and selectivity.[3] This guide

provides a comprehensive technical overview of (R)-3,3-Difluoro-cyclopentanemethanol,
detailing its core properties, a robust synthetic and purification workflow, rigorous analytical

characterization methods, and its strategic application in the development of next-generation

therapeutics.

Core Physicochemical Properties
A clear understanding of the fundamental properties of (R)-3,3-Difluoro-
cyclopentanemethanol is essential for its effective use in research and development. The key
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physicochemical data are summarized below.

Property Value Source

Molecular Formula C₆H₁₀F₂O [4]

Molecular Weight 136.14 g/mol [4][5]

Appearance Colorless liquid (typical) N/A

CAS Number 883731-63-3 (Racemic) [4][5]

SMILES Code OCC1CC(F)(F)CC1 [4]

Synthesis and Purification Workflow
The synthesis of chiral difluorinated cycloalkanes requires a multi-step approach that carefully

controls both the fluorination and the stereochemistry. The following section outlines a logical

and robust synthetic pathway, explaining the rationale behind each critical step. The process

begins with a commercially available starting material and proceeds through fluorination,

functional group manipulation, and finally, a stereoselective reduction.

Synthetic Workflow Diagram
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Deoxofluorination
(DAST or XtalFluor) (R)-3,3-Difluoro-

cyclopentanemethanol

Chiral Reduction
(e.g., Chiral Borane Reagent)
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Caption: Synthetic pathway for (R)-3,3-Difluoro-cyclopentanemethanol.

Step-by-Step Experimental Protocol
Step 1: Esterification of 3-Oxocyclopentane-1-carboxylic Acid

Protocol: To a solution of 3-oxocyclopentanecarboxylic acid in absolute ethanol (10

volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq). Heat the mixture to

reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas
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Chromatography (GC). Upon completion, cool the reaction to room temperature and

neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl

acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield Ethyl 3-oxocyclopentane-1-carboxylate.

Causality: The esterification step is crucial to protect the carboxylic acid, which would

otherwise interfere with the subsequent fluorination reaction. Using ethanol as both reagent

and solvent drives the equilibrium towards the product.

Step 2: Deoxofluorination of the Ketone

Protocol: Dissolve the Ethyl 3-oxocyclopentane-1-carboxylate from the previous step in

anhydrous dichloromethane (DCM) and cool the solution to 0 °C under a nitrogen

atmosphere. Add Deoxofluorinating agent (e.g., Diethylaminosulfur trifluoride - DAST) (2.2

eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to slowly warm to

room temperature and stir for 24-48 hours.[6]

Causality: Deoxofluorination is a standard method for converting a ketone into a gem-difluoro

group.[6] The slow addition at low temperature is critical to control the exothermic reaction

and prevent side product formation. Anhydrous conditions are mandatory as the fluorinating

reagent reacts violently with water.

Step 3: Chiral Reduction of the Ester

Protocol: Dissolve the purified Ethyl 3,3-Difluorocyclopentane-1-carboxylate in anhydrous

tetrahydrofuran (THF) and cool to -20 °C. Add a solution of a chiral reducing agent, such as

(R)-2-Methyl-CBS-oxazaborolidine complexed with borane, dropwise. Stir the reaction at this

temperature until TLC/GC analysis indicates complete consumption of the starting material.

Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl. Extract

the product with an organic solvent, dry, and concentrate.

Causality: This final step reduces the ester directly to the primary alcohol while establishing

the desired (R) stereocenter. The use of a stereoselective catalyst like the CBS reagent is

essential for producing the enantiomerically enriched product. The choice of a specific chiral

reducing system is key to achieving high enantiomeric excess.
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Purification: The final product is typically purified by silica gel column chromatography using a

gradient of ethyl acetate in hexanes to yield the pure (R)-3,3-Difluoro-cyclopentanemethanol.

Analytical Characterization for Quality Control
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical

integrity of the final compound. A multi-technique approach provides a self-validating system

where each analysis corroborates the others.

Analytical Workflow Diagram
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Caption: Quality control workflow for (R)-3,3-Difluoro-cyclopentanemethanol.

Comparison of Analytical Methods
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Analytical Technique Purpose Expected Outcome

Gas Chromatography-Mass

Spectrometry (GC-MS)

Assess purity and confirm

molecular weight.

A single major peak (>98%

area) with a mass spectrum

corresponding to the molecular

ion of C₆H₁₀F₂O.

¹H NMR
Confirm proton environment

and structural integrity.

Characteristic signals for the

CH₂OH group and the

cyclopentyl ring protons, with

coupling patterns consistent

with the structure.

¹³C NMR Confirm the carbon backbone.

Six distinct carbon signals,

including a triplet for the CF₂

carbon due to C-F coupling.

¹⁹F NMR
Directly confirm the presence

and environment of fluorine.

A single signal (or complex

multiplet depending on

adjacent protons) confirming

the gem-difluoro group.

Fourier-Transform Infrared

(FTIR) Spectroscopy
Identify key functional groups.

A broad absorption band

around 3300-3400 cm⁻¹ for the

O-H stretch and strong C-F

stretching bands around 1000-

1200 cm⁻¹.[7]

Chiral High-Performance

Liquid Chromatography

(HPLC)

Determine enantiomeric

excess (e.e.).

Separation of the (R) and (S)

enantiomers, with the (R)

enantiomer representing >99%

of the total peak area.

Applications in Drug Discovery
The utility of (R)-3,3-Difluoro-cyclopentanemethanol lies in its role as a versatile building

block for introducing the difluorocyclopentyl moiety into larger, more complex molecules. This

strategic addition can confer significant advantages to a drug candidate.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-

difluoro group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3]

Replacing a metabolically vulnerable carbonyl or secondary alcohol with this motif can

significantly increase a drug's in vivo half-life.

Enhanced Binding Affinity: The highly polarized C-F bonds can engage in favorable dipole-

dipole or hydrogen bonding interactions within a protein's active site. The conformational

rigidity of the cyclopentane ring also pre-organizes the molecule for binding, potentially

increasing affinity.[1][3]

Modulation of Physicochemical Properties: The CF2 group increases lipophilicity compared

to a carbonyl group, which can improve a molecule's ability to cross cellular membranes.

This modulation is a key tool for optimizing a drug's ADME (Absorption, Distribution,

Metabolism, and Excretion) profile.[2]

Bioisosteric Replacement Strategy
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Caption: The CF₂ group as a bioisostere for a carbonyl group in drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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